Bromine Position (3- vs. 4-): Impact on ADMET Profile
The target compound carries a 3-bromophenyl substituent, whereas the most closely related commercially listed analog bears a 4-bromophenyl group. While no direct head-to-head experimental comparison has been published for these two compounds, in silico predictions using the ZINC15 platform indicate distinct calculated properties. The 3-bromo isomer (target) exhibits a calculated octanol-water partition coefficient (logP) of 3.265 and a topological polar surface area (tPSA) of 73 Ų [1]. In contrast, the 4-bromo isomer (ZINC entry not directly comparable due to different protonation states but structurally analogous) would be expected to possess a slightly altered dipole moment and halogen σ-hole orientation, potentially affecting halogen-bonding interactions with biological targets [2]. This positional difference is known in medicinal chemistry to impact CYP450 metabolism, plasma protein binding, and target selectivity [2].
| Evidence Dimension | Positional isomerism effect on logP and tPSA |
|---|---|
| Target Compound Data | Calculated logP = 3.265; tPSA = 73 Ų (ZINC15, pH 7.4 reference state) [1] |
| Comparator Or Baseline | 4-bromo isomer: logP and tPSA values not publicly curated in comparable format; structural analogy suggests similar range but distinct directional dipole and halogen-bonding vectors [2] |
| Quantified Difference | Not directly quantifiable due to lack of matched experimental data; positional isomerism is a recognized differentiation factor in drug design [2] |
| Conditions | In silico prediction (ZINC15); no experimental logP or tPSA measurements available for either isomer. |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the 3-bromo vs. 4-bromo distinction can lead to divergent structure-activity relationships and ADMET outcomes, making the correct positional isomer critical for hit-to-lead reproducibility.
- [1] ZINC15 Database, Substance ZINC000014246251. Available at: https://zinc15.docking.org/substances/ZINC000014246251/ (Accessed 2026-04-30). View Source
- [2] H. Matter, M. Rarey, 'Halogen bonding in drug design', in: R. Mannhold, H. Kubinyi, G. Folkers (Eds.), Methods and Principles in Medicinal Chemistry, Wiley-VCH, 2021, pp. 1-45. View Source
